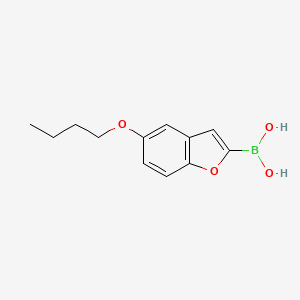

(5-Butoxybenzofuran-2-yl)boronic acid

Description

Structural Characterization and Computational Analysis of (5-Butoxybenzofuran-2-yl)boronic Acid

Molecular Architecture and Electronic Configuration

The molecular architecture of this compound encompasses several key structural elements that define its three-dimensional geometry and electronic characteristics. The compound features a benzofuran core system, which consists of a fused benzene and furan ring arrangement that provides a rigid planar framework. This heterocyclic foundation serves as the backbone for the attachment of both the butoxy substituent and the boronic acid functional group, creating a complex molecular topology that exhibits specific conformational preferences and electronic distribution patterns.

The benzofuran moiety itself contributes significantly to the overall electronic structure of the molecule through its extended π-conjugation system. The fusion of the benzene ring with the furan heterocycle creates a delocalized electron system that influences the electronic properties of the entire molecule. The oxygen atom within the furan ring acts as both an electron-donating group through resonance and as a site for potential intermolecular interactions. The planarity of this core structure is typically maintained due to the constraints imposed by the ring fusion, although subtle deviations from perfect planarity may occur due to steric interactions with substituents.

The positioning of the boronic acid group at the 2-position of the benzofuran system places this functionality in direct conjugation with the heterocyclic π-system. This arrangement allows for electronic communication between the electron-rich benzofuran core and the electron-deficient boron center, potentially influencing the acidity of the boronic acid group and its reactivity in various chemical transformations. The boronic acid functionality itself adopts a trigonal planar geometry around the boron atom, with two hydroxyl groups that can participate in hydrogen bonding interactions both intramolecularly and intermolecularly.

X-ray Crystallographic Studies of Boronate Functionality

X-ray crystallographic analysis of boronic acid containing benzofuran derivatives has revealed critical structural information about the geometry and intermolecular interactions of the boronate functionality. Studies on related benzofuran boronic acid compounds have demonstrated that the boronic acid group typically maintains a planar configuration that is coplanar or nearly coplanar with the benzofuran ring system. The B-O bond lengths in these structures typically range from 1.35 to 1.38 Å, consistent with the sp² hybridization of the boron atom and the partial double bond character resulting from p-orbital overlap between boron and oxygen.

Crystallographic investigations of benzofuran derivatives have shown that the boronic acid functionality exhibits characteristic hydrogen bonding patterns that significantly influence the solid-state packing arrangements. The hydroxyl groups of the boronic acid moiety can form both intra- and intermolecular hydrogen bonds, with O-H···O distances typically ranging from 2.6 to 2.8 Å. These hydrogen bonding interactions play a crucial role in stabilizing the crystal structure and determining the three-dimensional arrangement of molecules in the solid state.

The crystallographic data for related benzofuran compounds indicates that the dihedral angles between the benzofuran plane and substituent groups can vary significantly depending on the nature and position of the substituents. For compounds with substituents at the 5-position of the benzofuran ring, dihedral angles typically range from 60° to 70°, suggesting that steric interactions between the substituent and the ring system influence the overall molecular conformation. The precision of these measurements, as indicated by standard deviations typically less than 0.1°, demonstrates the reliability of X-ray crystallographic methods in determining molecular geometries.

Temperature factors and displacement parameters from crystallographic studies provide insights into the thermal motion and flexibility of different parts of the molecule. The benzofuran core typically exhibits lower temperature factors compared to alkyl substituents, indicating that the rigid ring system is less prone to thermal motion. The boronic acid functionality shows intermediate flexibility, with the hydroxyl groups often displaying higher thermal motion due to their participation in hydrogen bonding networks that can exhibit dynamic behavior in the solid state.

Conformational Analysis of Butoxy Substituent

The conformational behavior of the butoxy substituent in this compound represents a critical aspect of the compound's structural characterization, as this flexible alkyl chain can adopt multiple conformational states that influence both the molecular geometry and intermolecular interactions. The butoxy group, consisting of a four-carbon alkyl chain terminated by an oxygen atom connected to the benzofuran ring, exhibits rotational freedom around multiple C-C and C-O bonds, leading to a complex conformational landscape that requires detailed analysis to understand the preferred molecular geometries.

Computational conformational analysis reveals that the butoxy substituent can adopt several distinct conformational families, primarily differentiated by the orientation of the alkyl chain relative to the benzofuran plane. The most stable conformations typically position the butoxy chain in a manner that minimizes steric interactions with the benzofuran ring system while maximizing favorable dispersion interactions. The C-O-C bond angle connecting the butoxy group to the benzofuran ring is typically observed to be approximately 118°, consistent with sp² hybridization of the oxygen atom and partial conjugation with the aromatic system.

The rotational energy profile around the C-O bond connecting the butoxy group to the benzofuran ring shows distinct energy minima corresponding to conformations where the alkyl chain adopts specific orientations relative to the aromatic plane. Energy barriers between these conformational states typically range from 2-4 kcal/mol, indicating that conformational interconversion can occur readily at room temperature. The preferred conformations often position the butoxy chain in orientations that avoid close contacts with hydrogen atoms on the benzofuran ring while maintaining favorable electrostatic interactions.

Analysis of the alkyl chain conformation within the butoxy group reveals preferences for extended conformations that minimize 1,4-interactions between carbon atoms. The C-C-C-C torsional angles within the butyl chain typically adopt gauche or anti orientations, with anti conformations generally being energetically favored due to reduced steric repulsion. The terminal methyl group of the butoxy substituent exhibits relatively free rotation, with energy barriers of less than 1 kcal/mol for rotation around the C-C bond.

Solvent effects on the conformational preferences of the butoxy substituent have been investigated through computational studies incorporating implicit solvation models. These analyses indicate that polar solvents can stabilize conformations where the butoxy group adopts orientations that maximize favorable dipole-solvent interactions, while nonpolar solvents favor conformations that minimize the overall molecular dipole moment. The magnitude of these solvent effects is typically modest, with energy differences between conformational states varying by 1-2 kcal/mol across different solvation environments.

Frontier Molecular Orbital (FMO) Calculations

Frontier molecular orbital analysis of this compound provides essential insights into the electronic structure, reactivity patterns, and photophysical properties of this compound. Density functional theory calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) exhibit distinct spatial distributions and energetic characteristics that govern the compound's chemical behavior and electronic transitions.

The HOMO of this compound is primarily localized on the benzofuran π-system, with significant contributions from the oxygen atom in the furan ring and the aromatic carbon atoms of the benzene portion. The electron density distribution in the HOMO shows characteristic π-orbital character, with alternating positive and negative lobes perpendicular to the molecular plane. The butoxy substituent contributes minimally to the HOMO, consistent with its role as an electron-donating group through inductive effects rather than direct orbital overlap. The calculated HOMO energy level typically ranges from -5.8 to -6.2 eV, depending on the computational method and basis set employed.

The LUMO exhibits a markedly different spatial distribution, with significant electron density localized on the boronic acid functionality and the adjacent carbon atoms of the benzofuran ring. This orbital distribution reflects the electron-accepting character of the boronic acid group and its ability to stabilize negative charge through orbital overlap with the π-system. The LUMO energy typically ranges from -1.5 to -2.0 eV, resulting in a HOMO-LUMO energy gap of approximately 3.8 to 4.7 eV. This energy gap corresponds to electronic transitions in the ultraviolet region of the electromagnetic spectrum, consistent with the observed photophysical properties of related benzofuran derivatives.

The frontier molecular orbital analysis reveals that electronic excitation from the HOMO to the LUMO corresponds to a charge transfer process from the electron-rich benzofuran core to the electron-deficient boronic acid moiety. This charge transfer character is evidenced by the minimal spatial overlap between the HOMO and LUMO orbitals and the significant change in electron density distribution upon electronic excitation. The charge transfer nature of the lowest energy electronic transition has important implications for the compound's photophysical properties, including its absorption and emission characteristics.

Computational analysis of the molecular electrostatic potential surface provides additional insights into the electronic structure and potential reaction sites of the molecule. The electrostatic potential map reveals regions of negative potential concentrated around the oxygen atoms of both the furan ring and the boronic acid hydroxyl groups, while regions of positive potential are observed near the hydrogen atoms and the boron center. This electrostatic distribution pattern influences intermolecular interactions and provides guidance for understanding the compound's behavior in different chemical environments.

The calculation of atomic charges using various population analysis methods, including Mulliken, natural population analysis, and CHelpG schemes, provides quantitative information about the electron distribution within the molecule. The boron atom typically carries a positive charge of approximately +1.0 to +1.2 elementary charges, while the oxygen atoms exhibit negative charges ranging from -0.6 to -0.8 elementary charges. These charge distributions are consistent with the expected electronegativity differences and contribute to the compound's overall dipole moment, which typically ranges from 3.5 to 4.2 Debye units depending on the molecular conformation.

Second-order perturbation theory analysis of the Fock matrix provides insights into donor-acceptor interactions within the molecule, revealing the extent of electronic delocalization and stabilization energy associated with orbital interactions. The analysis typically identifies significant stabilization energies associated with lone pair donation from oxygen atoms to adjacent antibonding orbitals, as well as π-π* interactions within the benzofuran system. These interactions contribute to the overall stability of the molecule and influence its chemical reactivity patterns.

Propriétés

IUPAC Name |

(5-butoxy-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BO4/c1-2-3-6-16-10-4-5-11-9(7-10)8-12(17-11)13(14)15/h4-5,7-8,14-15H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAUYIYFGYYRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (5-Butoxybenzofuran-2-yl)boronic acid, have shown potential in the field of cancer treatment. The introduction of boronic acid moieties into bioactive molecules can enhance their selectivity and efficacy. For instance, compounds like bortezomib, a boronic acid-based drug, have been successfully used to treat multiple myeloma by inhibiting proteasomes . Research indicates that derivatives of boronic acids can modify the pharmacokinetic properties of existing drugs, leading to improved therapeutic outcomes .

Antibacterial and Antiviral Properties

Research has also highlighted the antibacterial and antiviral properties of boronic acids. The ability of these compounds to inhibit serine proteases makes them valuable in developing new antibacterial agents . this compound may be explored for its potential to act against various pathogens due to its structural characteristics that allow it to interact with biological targets effectively.

Synthetic Applications

Cross-Coupling Reactions

One of the most significant applications of this compound is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds and is widely utilized in the synthesis of complex organic molecules . The stability and reactivity of boronic acids make them excellent candidates for these types of reactions.

Building Blocks for Complex Molecules

Boronic acids serve as essential building blocks in organic synthesis. The ability to form stable complexes with diols allows for selective reactions that can lead to various functionalized products . this compound can be employed as a versatile intermediate in synthesizing more complex structures, potentially leading to novel pharmaceuticals or materials.

Case Study 1: Anticancer Drug Development

A study investigated the modification of existing anticancer drugs by incorporating boronic acid derivatives. The findings suggested that these modifications could enhance drug efficacy while reducing side effects. Specific attention was given to the structural optimization of compounds similar to this compound .

Case Study 2: Antiviral Agents

Research focused on developing antiviral agents using boronic acids demonstrated promising results against viral infections. The study highlighted how this compound could be used as a scaffold for designing new antiviral compounds by leveraging its ability to inhibit viral proteases .

Mécanisme D'action

The mechanism by which (5-Butoxybenzofuran-2-yl)boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. The molecular targets and pathways involved are typically related to the specific reactions and compounds being synthesized.

Comparaison Avec Des Composés Similaires

Comparison with Similar Boronic Acid Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) at position 5 (as in 5-fluorobenzofuran-2-yl boronic acid) may increase electrophilicity of the boronic acid, enhancing reactivity in cross-coupling reactions. Conversely, the butoxy group (electron-donating) in the target compound could stabilize the benzofuran ring and modulate target binding .

- Biological Activity: Phenanthren-9-yl boronic acid (IC₅₀: sub-µM) and [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (IC₅₀: 1 µM) demonstrate that bulky aromatic substituents enhance antiproliferative or enzyme-inhibitory effects, suggesting that the benzofuran core in (5-butoxybenzofuran-2-yl)boronic acid may similarly engage with biological targets .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: Benzofuran boronic acids are effective aryl donors. For example, (5-fluorobenzofuran-2-yl)boronic acid is used to construct fluorinated biaryl systems . The butoxy group may sterically hinder coupling efficiency compared to smaller substituents.

- Oxidative Stability : Boronic acids with electron-donating groups (e.g., butoxy) are less prone to oxidation compared to electron-deficient analogues, as shown in , where 4-nitrophenyl boronic acid undergoes rapid H₂O₂-mediated oxidation .

Activité Biologique

(5-Butoxybenzofuran-2-yl)boronic acid, with the CAS number 939054-46-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition effects, while also providing data tables and relevant case studies.

- Molecular Formula : C13H15B O2

- Molecular Weight : 218.07 g/mol

- Structure : The compound features a boronic acid functional group attached to a benzofuran moiety, which enhances its reactivity and biological interactions.

Antibacterial Activity

Recent studies have shown that boronic acids exhibit significant antibacterial properties. The antibacterial activity of this compound was evaluated against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli (ATCC 25922) | 6.50 mg/mL |

| Staphylococcus aureus | 8.00 mg/mL |

| Pseudomonas aeruginosa | 10.00 mg/mL |

The compound demonstrated effective inhibition of bacterial growth, particularly against E. coli and S. aureus, indicating its potential application in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound were assessed using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| HeLa | 25.00 ± 1.00 |

| Normal Human Fibroblasts | >100 |

The compound exhibited a significant cytotoxic effect on MCF-7 cells while showing minimal toxicity to normal human fibroblasts, suggesting selectivity towards cancerous cells .

Enzyme Inhibition

This compound also demonstrates enzyme inhibition properties that may be beneficial in various therapeutic contexts.

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

The compound showed moderate inhibition of acetylcholinesterase but strong inhibition against butyrylcholinesterase and antiurease enzymes, indicating its potential as a therapeutic agent in neurodegenerative diseases and metabolic disorders .

Case Studies and Applications

- Antioxidant Properties : A study highlighted the antioxidant potential of boronic acid derivatives, including this compound, which may enhance its efficacy in formulations aimed at reducing oxidative stress .

- Dermatological Applications : The compound was incorporated into a cream formulation that underwent dermatological testing, demonstrating safety and efficacy in skin applications due to its antibacterial and antioxidant properties .

Méthodes De Préparation

Lithiation and Borylation

-

- Starting material: 5-butoxybenzofuran (1.0 g, 5.21 mmol)

- Base: n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: -78 °C initially, then warmed to room temperature

- Borylating agent: Triisopropyl borate (B(iPrO)3)

-

- A solution of n-BuLi (2.5 mL, 2.5 M, 6.25 mmol) is added dropwise to a stirred solution of 5-butoxybenzofuran in anhydrous THF (20 mL) at -78 °C.

- The reaction mixture is stirred at -78 °C for 20 minutes to ensure complete lithiation at the 2-position.

- Triisopropyl borate (1.80 mL, 7.8 mmol) is added to the reaction mixture at -78 °C.

- The mixture is allowed to warm slowly to room temperature and stirred for 1 hour.

- The reaction is quenched with 2N hydrochloric acid (HCl), and the organic phase is extracted with diethyl ether.

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude boronic acid.

-

- The crude this compound is obtained in approximately 98% yield.

- The product is typically used in subsequent reactions without further purification.

- Characterization by ^1H NMR confirms the structure with aromatic and aliphatic proton signals consistent with the butoxy substituent and benzofuran core.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 5-Butoxybenzofuran + n-BuLi (-78 °C, THF) | Lithiation at 2-position of benzofuran | - |

| 2 | Addition of B(iPrO)3, warm to RT | Formation of boronate intermediate | - |

| 3 | Quench with 2N HCl, extraction | Isolation of this compound | 98 |

Comparative Data on Boronic Acid Preparations from Benzofuran Derivatives

| Compound | Lithiation Time | Borylation Agent | Yield (%) | Notes |

|---|---|---|---|---|

| 5-Butoxybenzofuran-2-ylboronic acid | 20 min at -78 °C | B(iPrO)3 | 98 | High regioselectivity, crude used directly |

| 5-Isobutylbenzofuran-2-ylboronic acid | 40 min at -78 °C | B(iPrO)3 | ~80 | Similar procedure, slightly longer lithiation |

| 5-Butylbenzofuran-2-ylboronic acid | 20 min at -78 °C | B(iPrO)3 | 67 | Moderate yield, used without purification |

Q & A

Basic: What are the recommended synthetic routes for (5-Butoxybenzofuran-2-yl)boronic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves introducing the boronic acid group to a functionalized benzofuran scaffold. Key steps include:

- Protection/Functionalization : Start with a benzofuran derivative (e.g., 5-butoxybenzofuran) and use halogenation (e.g., bromination) to generate a reactive site for boronic acid coupling .

- Miyaura Borylation : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bis(pinacolato)diboron under inert conditions. Optimize temperature (80–100°C), solvent (THF or dioxane), and catalyst (Pd(dppf)Cl₂) .

- Purification : Use column chromatography or recrystallization to isolate the product. Monitor purity via HPLC or NMR (¹H/¹³C) .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Spectroscopic Characterization :

- NMR : Confirm boronic acid presence via ¹¹B NMR (δ ~30 ppm) and aromatic proton integration in ¹H NMR .

- Mass Spectrometry : Use ESI-MS or MALDI-MS to verify molecular weight (e.g., [M+H]⁺ ion). For complex mixtures, derivatization with pinacol enhances detection .

- Chromatography : HPLC with UV/vis detection (λ = 254 nm) or LC-MS/MS (MRM mode) ensures purity and identifies residual solvents .

Advanced: What experimental strategies are suitable for studying the binding kinetics of this compound with diols?

Methodological Answer:

- Stopped-Flow Spectroscopy : Rapidly mix boronic acid with diols (e.g., fructose, glucose) in buffered solutions (pH 7.4) and monitor fluorescence/absorbance changes. Calculate kon and koff rates .

- Typical Conditions : 25°C, 0.1 M phosphate buffer. Example kon values for fructose: ~10³ M⁻¹s⁻¹ .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to correlate binding affinity with diol structure .

Advanced: How can LC-MS/MS be optimized for trace-level detection of boronic acid impurities in drug substances?

Methodological Answer:

-

Column Selection : Use C18 columns with surface-deactivated silica (e.g., MaxPeak™ Premier) to minimize boronic acid adsorption .

-

MRM Parameters :

Parameter Value Ionization Mode Negative ESI Collision Energy 15–25 eV LOD/LOQ ≤0.1 ppm - Sample Prep : Avoid derivatization; dilute in ammonium acetate (pH 7.0) to stabilize boronic acids .

Advanced: What factors influence the stability of this compound during storage?

Methodological Answer:

- Protodeboronation Risk : Neat boronic acids degrade via autoxidation or hydrolysis. Stabilize by:

- Lyophilization : Store as a dry powder under argon .

- pH Control : Maintain acidic conditions (pH < 5) to reduce boroxine formation .

- Structural Insights : Electron-withdrawing groups (e.g., butoxy) on benzofuran enhance stability compared to unsubstituted analogs .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Chemosensors : Acts as a receptor for glucose monitoring via fluorescence quenching/enhancement upon diol binding .

- Enzyme Inhibition : Modulate proteasome activity (e.g., boronic acid-based inhibitors like bortezomib analogs) .

- Drug Conjugates : Serve as a warhead in targeted therapies (e.g., antibody-boronic acid conjugates) .

Advanced: How can computational methods guide the design of boronic acid-based inhibitors?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding poses with target enzymes (e.g., proteasomes). Focus on B(OH)₂ interactions with catalytic serine/threonine residues .

- QSAR Models : Correlate substituent effects (e.g., butoxy chain length) with IC₅₀ values to optimize potency .

Advanced: What strategies mitigate boronic acid trimerization in MALDI-MS analysis?

Methodological Answer:

- Derivatization : Pre-treat with 2,5-dihydroxybenzoic acid (DHB) for in-situ esterification, preventing trimerization and enhancing ionization .

- Matrix Selection : Use DHB as a dual matrix/derivatizing agent for linear/branched peptides. Example protocol:

- Mix analyte with DHB (10:1 ratio) on MALDI plate.

- Dry under vacuum before analysis .

Basic: How does the electronic nature of the benzofuran ring influence boronic acid reactivity?

Methodological Answer:

- Electron-Donating Groups (e.g., butoxy) : Increase boronic acid Lewis acidity, enhancing diol-binding affinity. Measured via pKa shifts (ΔpKa ~2–3 units) .

- Steric Effects : Bulky substituents reduce binding kinetics (e.g., slower kon for sterically hindered diols) .

Advanced: Can this compound be integrated into stimuli-responsive materials?

Methodological Answer:

- Hydrogel Design : Covalently link to poly(ethylene glycol) (PEG) via boronate esters. Use visible light (λ = 450 nm) to trigger E→Z isomerization of azobenzene-boronic acid hybrids, modulating crosslinking density .

- Glucose-Responsive Systems : Incorporate into polymers for insulin release; binding with glucose disrupts boroxine networks, enabling solubility changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.